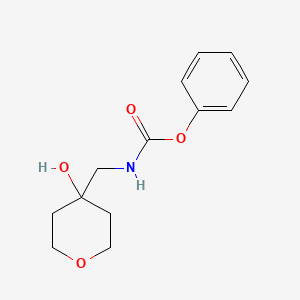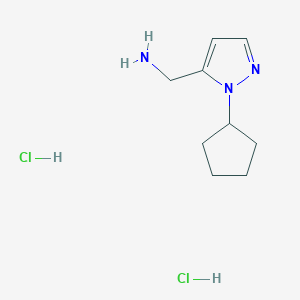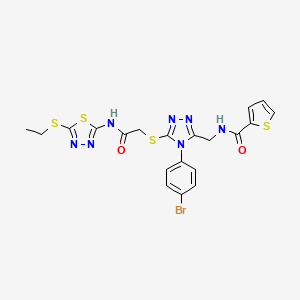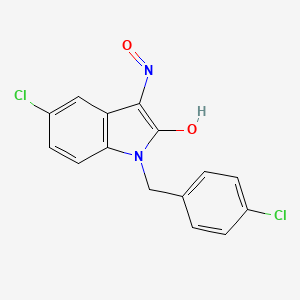
phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate, also known as PHPTMC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is not fully understood. However, it has been suggested that phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate may exert its pharmacological effects through the inhibition of specific enzymes or receptors involved in various cellular processes.
Biochemical and Physiological Effects:
phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate possesses antioxidant, anti-inflammatory, and anti-proliferative properties. In vivo studies have shown that phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate can reduce the growth of tumors and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is its versatility, which allows it to be used in a wide range of scientific research applications. Additionally, phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the research on phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate. One potential direction is the development of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate-based drugs for the treatment of cancer and neurodegenerative disorders. Another direction is the synthesis of new polymeric materials using phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate as a monomer. Additionally, further studies are needed to elucidate the mechanism of action of phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate and to identify its specific targets in cellular processes.
Synthesis Methods
Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate can be synthesized through a multi-step process involving the reaction of phenol with epichlorohydrin, followed by the reaction of the resulting product with tetrahydro-2H-pyran-4-ol, and finally, the reaction of the resulting intermediate with carbamate. The purity of the compound can be increased by recrystallization.
Scientific Research Applications
Phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In drug discovery, phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has been used as a building block for the synthesis of various bioactive compounds. In materials science, phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has been utilized as a monomer for the synthesis of polymeric materials with unique properties.
properties
IUPAC Name |
phenyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(18-11-4-2-1-3-5-11)14-10-13(16)6-8-17-9-7-13/h1-5,16H,6-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWJNYUSYMACJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)





![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)
![5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2405801.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2405804.png)
